

Technical Whitepaper: Buta-1,3-diene-1-sulfonyl fluoride

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Compound of Interest

Compound Name: buta-1,3-diene-1-sulfonyl fluoride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **buta-1,3-diene-1-sulfonyl fluoride**, a molecule of interest in the field of chemical biology and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information on its chemical identity, and provides representative experimental protocols and conceptual frameworks based on the well-established chemistry of related sulfonyl fluorides. The focus is on the synthesis, reactivity, and potential applications of this class of compounds as covalent modifiers of biological targets, a strategy of growing importance in modern drug development.

Chemical Identity and Properties

Buta-1,3-diene-1-sulfonyl fluoride is a conjugated dienyl sulfonyl fluoride. The confirmed Chemical Abstracts Service (CAS) number for this compound is 1937242-86-8[1].

Table 1: Physicochemical Properties of **Buta-1,3-diene-1-sulfonyl fluoride**



Property	Value	Source
CAS Number	1937242-86-8	BLD Pharm[1]
Molecular Formula	C4H5FO2S	PubChem
Molecular Weight	136.15 g/mol	Sigma-Aldrich[2]
Canonical SMILES	C=CC=CS(=O)(=O)F	PubChem
InChI Key	AIIIUATWZPUYHX- ARJAWSKDSA-N	PubChem

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not readily available in the cited literature. Such data would typically be determined empirically.

Synthesis and Characterization

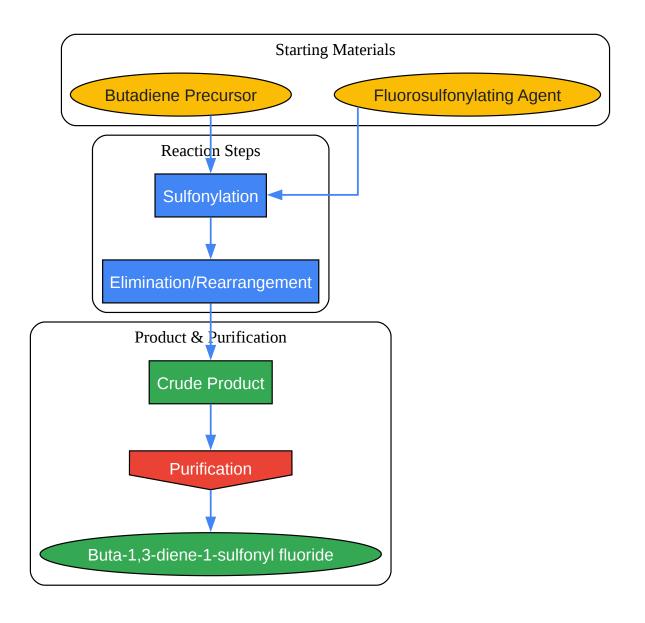
While a specific, detailed synthesis protocol for **buta-1,3-diene-1-sulfonyl fluoride** is not described in the available literature, its synthesis can be conceptualized based on established methods for the preparation of vinyl and alkenyl sulfonyl fluorides.

Conceptual Synthetic Pathway

The synthesis of vinyl sulfonyl fluorides often involves the introduction of the sulfonyl fluoride moiety and subsequent formation of the alkene. One plausible approach could involve the use of a suitable C4 building block and a fluorosulfonylating agent. Recent advancements in the synthesis of alkenyl sulfonyl fluorides include copper-catalyzed additions to alkenes and electrochemical methods for radical fluorosulfonylation of vinyl triflates.[3][4]

A potential synthetic workflow is outlined below. This is a generalized representation and would require optimization for the specific target molecule.





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Caption: Conceptual workflow for the synthesis of buta-1,3-diene-1-sulfonyl fluoride.

Experimental Protocol: General Synthesis of a β-Substituted Vinyl Sulfonyl Fluoride

The following is a representative protocol for the synthesis of a related class of compounds, β -sulfanyl vinyl sulfonyl fluorides, which can be adapted for synthetic exploration.[5][6]



Materials:

- 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) (1.0 mmol, 1.0 equiv.)
- Thiol (e.g., thiophenol) (1.2 mmol, 1.2 equiv.)
- Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
- Acetonitrile (solvent)

Procedure:

- To a solution of the thiol in acetonitrile, add 2-bromoprop-2-ene-1-sulfonyl fluoride.
- · Add triethylamine to the reaction mixture.
- Stir the reaction at room temperature and monitor for completion by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine and water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired βsulfanyl vinyl sulfonyl fluoride.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods



Technique	Purpose	Expected Observations for Buta-1,3-diene-1-sulfonyl fluoride
¹ H NMR	Proton environment	Signals corresponding to the vinyl protons of the butadiene backbone.
¹³ C NMR	Carbon skeleton	Signals for the four sp ² hybridized carbons.
¹⁹ F NMR	Fluorine presence and environment	A characteristic signal for the sulfonyl fluoride group.[7][8][9] [10]
FT-IR	Functional groups	Characteristic stretches for S=O (sulfonyl) and C=C (alkene).
Mass Spectrometry	Molecular weight determination	A molecular ion peak corresponding to the exact mass of the compound.

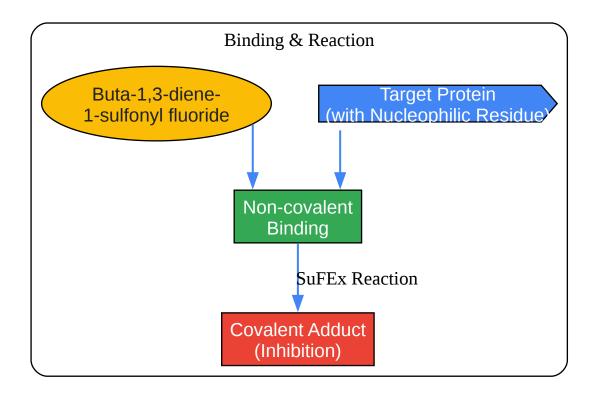
Reactivity and Mechanism of Action: The Role of SuFEx Chemistry

Buta-1,3-diene-1-sulfonyl fluoride belongs to a class of compounds utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click chemistry reactions.[2][11][12][13] [14][15] Sulfonyl fluorides are notable for their unique balance of stability and reactivity.[16] While generally stable, the sulfur atom is electrophilic and can react with nucleophiles under specific conditions.

Covalent Modification of Proteins

In the context of drug discovery, sulfonyl fluorides are employed as "warheads" for the covalent modification of proteins.[16][17] This involves the formation of a stable covalent bond between the sulfonyl group and a nucleophilic amino acid residue on the target protein, such as lysine, tyrosine, serine, or histidine.[17][18]





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Caption: Mechanism of covalent protein inhibition by a sulfonyl fluoride warhead.

The conjugated diene system in **buta-1,3-diene-1-sulfonyl fluoride** may also participate in Michael-type addition reactions, offering additional avenues for covalent modification or further chemical derivatization.

Application in Drug Discovery

The ability of sulfonyl fluorides to form stable covalent bonds with their protein targets makes them attractive for the development of potent and selective inhibitors. Covalent inhibitors can offer several advantages, including prolonged duration of action and high potency.

Experimental Protocol: Assessing Covalent Inhibition

A common method to determine the kinetic parameters of a covalent inhibitor is through an incubation time-dependent IC₅₀ assay.[19][20][21][22][23]

Objective: To determine the rate of inactivation (k_inact) and the inhibition constant (K_I) of a covalent inhibitor.



Materials:

- Target enzyme
- Substrate for the enzyme
- Buta-1,3-diene-1-sulfonyl fluoride (inhibitor)
- · Assay buffer
- 96-well plates
- Plate reader

Procedure:

- Prepare a series of dilutions of the inhibitor in the assay buffer.
- In a 96-well plate, pre-incubate the enzyme with the different concentrations of the inhibitor for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Initiate the enzymatic reaction by adding the substrate.
- Measure the reaction progress over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).
- For each pre-incubation time, calculate the IC₅₀ value, which is the concentration of inhibitor required to achieve 50% inhibition.
- Plot the IC₅₀ values as a function of the pre-incubation time.
- The data can then be fitted to a kinetic model to determine k_inact and K_I.

Table 3: Representative Data from a Covalent Inhibition Assay



Pre-incubation Time (min)	IC ₅₀ (μΜ)
0	50.0
5	25.0
15	10.0
30	5.0
60	2.5

Note: The values in this table are hypothetical and for illustrative purposes only.

Safety and Handling

A specific Safety Data Sheet (SDS) for **buta-1,3-diene-1-sulfonyl fluoride** is not publicly available. However, based on the reactivity of sulfonyl fluorides and the properties of related butadienes, appropriate safety precautions should be taken.

- Handling: Should be handled in a well-ventilated fume hood by trained personnel. Personal
 protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be
 worn.[24]
- Toxicity: The toxicological properties have not been fully investigated. Compounds of this
 class may be harmful if swallowed, cause skin irritation, and serious eye irritation.
- Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

Buta-1,3-diene-1-sulfonyl fluoride represents a potentially valuable chemical tool for the development of covalent inhibitors in drug discovery. Its structure combines the features of a conjugated diene with the SuFEx-active sulfonyl fluoride moiety. While specific experimental data for this compound remains to be published, the well-documented chemistry of related sulfonyl fluorides provides a strong foundation for its synthesis, characterization, and application in the covalent modification of biological targets. Further research into this and similar molecules is warranted to explore their full potential in medicinal chemistry and chemical biology.



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